molecular formula C17H35NO2 B12781867 N-Hydroxyethyl-N-methylmyristamide CAS No. 10394-85-1

N-Hydroxyethyl-N-methylmyristamide

Cat. No.: B12781867
CAS No.: 10394-85-1
M. Wt: 285.5 g/mol
InChI Key: XUWZPBRLSYXIGO-UHFFFAOYSA-N
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Description

N-Hydroxyethyl-N-methylmyristamide is a chemical compound with the molecular formula C17H35NO2. It is also known by other names such as tetradecanamide, N-(2-hydroxyethyl)-N-methyl-, and myristamide methyl MEA . This compound is characterized by its achiral nature and lack of defined stereocenters . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-Hydroxyethyl-N-methylmyristamide typically involves the reaction of myristic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps such as esterification, amidation, and purification to obtain the final product .

Chemical Reactions Analysis

N-Hydroxyethyl-N-methylmyristamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-Hydroxyethyl-N-methylmyristamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Hydroxyethyl-N-methylmyristamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in lipid metabolism and cell signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

N-Hydroxyethyl-N-methylmyristamide can be compared with other similar compounds such as N-(2-hydroxyethyl)maleimide and N-(2-hydroxyethyl)diethylenetriamine. These compounds share similar functional groups but differ in their molecular structures and properties. This compound is unique due to its specific combination of hydroxyethyl and methyl groups attached to the myristamide backbone, which imparts distinct chemical and physical properties .

Properties

CAS No.

10394-85-1

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methyltetradecanamide

InChI

InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(2)15-16-19/h19H,3-16H2,1-2H3

InChI Key

XUWZPBRLSYXIGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CCO

Origin of Product

United States

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